Morphothiadine mesilate

Description

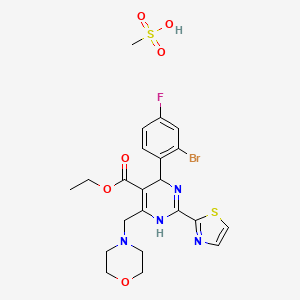

Structure

3D Structure of Parent

Properties

CAS No. |

1646361-04-7 |

|---|---|

Molecular Formula |

C22H26BrFN4O6S2 |

Molecular Weight |

605.5 g/mol |

IUPAC Name |

ethyl 4-(2-bromo-4-fluorophenyl)-6-(morpholin-4-ylmethyl)-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate;methanesulfonic acid |

InChI |

InChI=1S/C21H22BrFN4O3S.CH4O3S/c1-2-30-21(28)17-16(12-27-6-8-29-9-7-27)25-19(20-24-5-10-31-20)26-18(17)14-4-3-13(23)11-15(14)22;1-5(2,3)4/h3-5,10-11,18H,2,6-9,12H2,1H3,(H,25,26);1H3,(H,2,3,4) |

InChI Key |

FDMKMKYZDJHHFM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Br)C3=NC=CS3)CN4CCOCC4.CS(=O)(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivative Development

Synthetic Methodologies for Morphothiadine Mesilate

The synthesis of Morphothiadine, or ethyl 4-(2-bromo-4-fluorophenyl)-6-(morpholinomethyl)-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate, is a testament to the precision of modern organic synthesis. nih.gov The process involves the formation of the central pyrimidine (B1678525) ring, the attachment of specific functional groups, and the final formation of the methanesulfonate (B1217627) salt.

The core of Morphothiadine is a dihydropyrimidine (B8664642) ring, a common scaffold in medicinal chemistry. The formation of this ring is typically achieved through a cyclization reaction. While the specific reagents and conditions for Morphothiadine's pyrimidine ring formation are proprietary and detailed in patent literature, the general approach for synthesizing similar dihydropyrimidines often involves a multi-component reaction, such as the Biginelli reaction or a variation thereof. These reactions bring together a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea (B124793) derivative to construct the heterocyclic ring in a single step. For Morphothiadine, this would involve a carefully selected ketoester, an aldehyde bearing the bromofluorophenyl group, and a guanidine-like component to introduce the thiazolyl moiety at the 2-position of the pyrimidine ring.

The biological activity of Morphothiadine is intrinsically linked to its specific substitution pattern. The introduction of these key functional groups is achieved through carefully planned substitution reactions.

Bromofluorophenyl Group: This moiety is typically introduced via the aldehyde component used in the initial cyclization reaction. The synthesis of 2-bromo-4-fluorobenzaldehyde (B1271550) serves as a crucial starting point.

Thiazolyl Moiety: The thiazol-2-yl group is incorporated by using 2-guanidinothiazole or a similar reagent during the pyrimidine ring formation. This strategically places the thiazole (B1198619) ring at the 2-position of the pyrimidine core.

Morpholinylmethyl Group: The morpholinylmethyl side chain at the 6-position of the dihydropyrimidine ring is often introduced after the core ring has been formed. This can be accomplished through a Mannich-type reaction or by alkylation of a suitable precursor with a morpholinylmethyl halide.

To improve the pharmaceutical properties of the active compound, such as its solubility and stability, Morphothiadine is converted into its methanesulfonate salt. This is typically achieved by treating the free base of Morphothiadine with methanesulfonic acid in a suitable solvent. The acid-base reaction leads to the formation of the corresponding salt, which can then be isolated as a crystalline solid. The choice of the counter-ion (mesilate) is a deliberate decision made during drug development to optimize the physicochemical properties of the final drug substance.

For any pharmaceutical compound destined for clinical use, the optimization of its synthesis is a critical step. This involves a systematic investigation of various reaction parameters to maximize the yield and purity of the final product while ensuring the process is scalable and cost-effective. Key areas of optimization include:

| Parameter | Considerations for Optimization |

| Solvent | Investigating a range of solvents to improve reaction rates, facilitate product isolation, and minimize side reactions. |

| Temperature | Fine-tuning the reaction temperature to balance reaction kinetics with the stability of reactants and products. |

| Catalyst | Screening different catalysts (if applicable) to enhance reaction efficiency and selectivity. |

| Reagent Stoichiometry | Adjusting the molar ratios of the reactants to maximize the conversion of the limiting reagent and minimize the formation of impurities. |

| Reaction Time | Determining the optimal reaction duration to ensure complete conversion without product degradation. |

| Purification Methods | Developing efficient and scalable purification techniques, such as crystallization or chromatography, to achieve the high purity required for a pharmaceutical ingredient. |

Through meticulous optimization, the synthesis of this compound can be transformed from a laboratory-scale procedure to a robust and efficient manufacturing process.

Design and Synthesis of Novel this compound Derivatives

The discovery of Morphothiadine as a potent HBV capsid inhibitor has spurred further research into the development of novel analogues with even better properties. The goal of these efforts is to improve upon the existing scaffold to enhance antiviral activity, improve the pharmacokinetic profile, and reduce the potential for adverse effects.

Researchers have been actively exploring modifications to the Morphothiadine structure. One strategy involves replacing the morpholine (B109124) ring, which can be a site of metabolism, with other cyclic amines or functional groups. The aim is to improve metabolic stability and potentially introduce new interactions with the target protein.

A recent study focused on the design and synthesis of novel heteroaryldihydropyrimidine analogues of GLS4. nih.gov The researchers retained the core dihydropyrimidine scaffold and the essential bromofluorophenyl and thiazolyl moieties while introducing modifications at the 6-position.

Table of Synthesized Heteroaryldihydropyrimidine Analogues and their Biological Activity

| Compound ID | Modification at 6-position | Antiviral Activity (EC50, µM) |

| GLS4 (Morphothiadine) | Morpholinylmethyl | 0.045 |

| Analogue 1 | Piperidin-1-ylmethyl | 0.082 |

| Analogue 2 | 4-Methylpiperazin-1-ylmethyl | 0.115 |

| Analogue 3 | Pyrrolidin-1-ylmethyl | 0.098 |

The results from these studies provide valuable structure-activity relationship (SAR) data, guiding the design of future generations of HBV capsid inhibitors. The ongoing exploration of novel derivatives of this compound highlights the dynamic nature of drug discovery and the continuous effort to develop more effective treatments for chronic hepatitis B.

Synthesis of Spiro Ring-Containing Compounds as Capsid Protein Inhibitors

In an effort to improve the physicochemical and pharmacokinetic properties of this compound (GLS4), such as its poor water solubility and short half-life, researchers have explored the replacement of its metabolically susceptible morpholine ring with spiro rings of varying sizes. This scaffold hopping strategy aims to enhance hydrophilicity and metabolic stability. stonybrook.edunih.gov

The synthesis of these spiro-containing analogues involves retaining the core heteroaryldihydropyrimidine (HAP) structure of GLS4 while introducing diverse spirocyclic moieties. These spiro rings often incorporate hydrogen bond donors and acceptors to improve interactions with the target protein and surrounding solvent. nih.gov

One notable example from these studies is compound 4r . This compound demonstrated potent in vitro anti-HBV activity with an EC50 value of 0.20 ± 0.00 μM and low cytotoxicity (CC50 > 87.03 μM). nih.gov This potency is significantly greater than the positive control, lamivudine (B182088) (EC50 = 0.37 ± 0.04 μM). nih.gov While not as potent as the parent compound GLS4 (EC50 = 0.045 ± 0.01 μM), the modified structure of 4r presents a promising profile for further development. nih.gov Preliminary structure-activity relationship (SAR) analyses and molecular docking studies have been conducted to understand the binding interactions of these spiro derivatives with the HBV capsid protein. nih.govresearchgate.net

Table 1: In Vitro Anti-HBV Activity of Spiro Ring-Containing Derivative 4r

| Compound | EC50 (μM) | CC50 (μM) |

| 4r | 0.20 ± 0.00 | > 87.03 |

| GLS4 | 0.045 ± 0.01 | > 99.20 |

| Lamivudine | 0.37 ± 0.04 | > 100.00 |

Discovery and Synthesis of Carboxyl-Modified Derivatives

To address the metabolic instability and potential for hERG inhibition associated with this compound, a series of carboxyl-containing HAP derivatives have been rationally designed and synthesized. nih.gov This strategy involves introducing carboxyl and hydrophobic groups at the C6 position of the dihydropyrimidine core, a region that faces a solvent-exposed area with ample space for modification. nih.gov

The synthetic route for these carboxyl-modified derivatives has been established, allowing for the exploration of various substituents. nih.gov The introduction of a carboxyl group can act as a hydrogen bond acceptor and can exist as a negative ion under physiological conditions, which may reduce the likelihood of hERG channel inhibition. nih.gov

Through extensive SAR studies, compound 6a-25 was identified as a lead candidate from this series. It exhibited potent anti-HBV activity with an EC50 of 0.020 μM, which is comparable to the parent compound GLS4 (EC50 = 0.007 μM) and more potent than the positive control lamivudine (EC50 = 0.09 μM). nih.govresearchgate.net Importantly, 6a-25 demonstrated significantly improved metabolic stability and reduced hERG inhibition compared to GLS4, highlighting the success of this modification strategy. nih.govresearchgate.net

Table 2: In Vitro Anti-HBV Activity of Carboxyl-Modified Derivative 6a-25

| Compound | EC50 (μM) |

| 6a-25 | 0.020 |

| GLS4 | 0.007 |

| Lamivudine | 0.09 |

Exploration of Sulfonamide and Triazole Substituted Variants

Further exploration into the solvent-exposed region of the HAP scaffold led to the replacement of the morpholine ring of GLS4 with substituted sulfonamides and triazoles. stonybrook.eduresearchgate.net This approach aimed to generate novel non-nucleoside HBV inhibitors with desirable potency. stonybrook.eduresearchgate.net

The synthesis of these derivatives involves modifying the core HAP structure to incorporate various sulfonamide and triazole moieties. The rationale behind this modification is to explore new interactions within the solvent-exposed region of the protein binding site, potentially leading to improved antiviral activity and physicochemical properties. stonybrook.eduresearchgate.net

Among the synthesized compounds, the triazole-substituted derivative II-1 displayed the most potent activity against HBV DNA replication, with an IC50 of 0.35 ± 0.04 μM. stonybrook.edu This level of activity is noteworthy when compared to lamivudine. Preliminary SAR studies of these new compounds have provided valuable insights that can guide the rational design of more potent anti-HBV agents. stonybrook.eduresearchgate.net

Table 3: In Vitro Anti-HBV Activity of a Triazole-Substituted Derivative

| Compound | IC50 (μM) against HBV DNA replication |

| II-1 | 0.35 ± 0.04 |

| Lamivudine | Not directly compared in the same assay |

Pharmacological Mechanisms of Action

Mechanism as a Hepatitis B Virus Capsid Assembly Modulator (CAM)

As a CAM, Morphothiadine mesilate disrupts the normal process of viral nucleocapsid assembly. mdpi.commdpi.com The HBV capsid is a crucial structure composed of 240 copies of the core protein, which come together in a precise icosahedral pattern to protect the viral genome. elifesciences.org CAMs interfere with the kinetics and structural integrity of this assembly process. mdpi.combiorxiv.orgnih.gov

This compound has been shown to trigger the formation of aberrant, non-functional core particles in laboratory settings. nih.gov In vitro studies using HepAD38 cells demonstrated that the compound induces misdirected assembly of the core protein. nih.gov Instead of forming proper icosahedral capsids, HAP-class modulators like this compound accelerate the assembly process in a way that leads to non-capsid-like polymers or other malformed structures. mdpi.combiorxiv.org This action disrupts the normal, carefully regulated formation of the viral nucleocapsid. biorxiv.org

Within HBV-infected cells, this compound interferes with the proper construction of viral capsids. mdpi.com The HBV core protein must be correctly assembled to facilitate several key steps in viral replication. mdpi.com HAP compounds, including this compound, induce the formation of incorrectly assembled capsid products, which can then accumulate inside the cell. mdpi.com By altering the normal interactions between core protein dimers, the drug effectively disables the proper assembly pathway, preventing the formation of viable virions. mdpi.commdpi.com

A critical step in the HBV life cycle is the encapsidation of the viral pregenomic RNA (pgRNA) and the viral polymerase into a newly forming capsid. mdpi.comiu.edu This process is essential for the subsequent replication of the viral genome. mdpi.com Because this compound causes the misassembly of the capsid, it prevents the correct packaging of the pgRNA-polymerase complex. mdpi.commdpi.com By disrupting the formation of a viable container, the drug effectively blocks the encapsidation of the viral genetic material. iu.edunih.gov

The synthesis of new relaxed circular DNA (rcDNA), the form of the viral genome found in mature virions, occurs within the core particle through the process of reverse transcription of the pgRNA template. mdpi.commdpi.comnih.gov This step is entirely dependent on the successful prior encapsidation of the pgRNA and polymerase. peerj.com By inhibiting the formation of functional, pgRNA-containing nucleocapsids, this compound consequently halts the neosynthesis of rcDNA. springer.com Without a properly assembled capsid, the reverse transcription process cannot proceed, thereby arresting the production of new viral genomes. peerj.comnih.gov

In addition to preventing the formation of new capsids, compounds in the HAP class have been shown to destabilize and disrupt pre-existing, intact viral capsids. elifesciences.org This mechanism involves the drug binding to assembled capsids and inducing conformational changes that lead to their distortion and breakage. elifesciences.org Studies on HAP compounds demonstrate that they can asymmetrically deform capsids, creating flat regions, sharp angles, and even causing them to break apart. elifesciences.org This suggests that this compound may not only block the production of new virions but also act on mature capsids already present in the cell.

Broader Impact on the Hepatitis B Virus Replication Cycle

The disruption of capsid assembly is a key intervention point. mdpi.com By causing misassembly, this compound prevents the formation of mature, DNA-containing nucleocapsids. nih.gov This directly reduces the production of new infectious virions that can be secreted from the cell. mdpi.com Furthermore, mature nucleocapsids can be recycled back to the cell nucleus to replenish the pool of covalently closed circular DNA (cccDNA), the stable template for all viral RNAs. mdpi.commdpi.com By preventing the formation of these mature capsids, CAMs like this compound may also interfere with the maintenance of the cccDNA reservoir, which is a key factor in chronic HBV infection. mdpi.combiorxiv.org

Mechanistic Effects of this compound on the HBV Lifecycle

| Mechanism | Targeted Process | Consequence for HBV Replication |

|---|---|---|

| Aberrant Assembly | Formation of the icosahedral nucleocapsid from core protein dimers. nih.govmdpi.com | Induces malformed, non-functional capsid structures instead of viable ones. biorxiv.org |

| pgRNA Encapsidation Inhibition | The packaging of pregenomic RNA and viral polymerase into a new capsid. mdpi.com | Prevents the viral genome from being correctly packaged for replication. mdpi.com |

| rcDNA Neosynthesis Arrest | Reverse transcription of pgRNA into rcDNA within the nucleocapsid. nih.gov | Halts the production of new viral DNA genomes. peerj.com |

| Capsid Disruption | The structural integrity of pre-formed, mature viral capsids. elifesciences.org | Causes distortion and breakage of existing capsids, further reducing viral load. elifesciences.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Direct and Indirect Mechanisms Leading to Reduction of Viral DNA Levels

This compound's primary antiviral activity stems from its ability to disrupt the normal process of viral capsid assembly. As a member of the HAP family, it induces the misassembly of the HBV core protein (HBc), leading to the formation of aberrant or empty capsids. nih.govelifesciences.org This disruption has a direct consequence on viral replication, as the proper formation of the nucleocapsid is essential for the reverse transcription of pregenomic RNA (pgRNA) into the viral genome, known as relaxed circular DNA (rcDNA). nih.gov By promoting the assembly of non-functional capsids, this compound effectively prevents the encapsidation of the pgRNA and the viral polymerase complex, thereby halting the synthesis of new viral DNA. researchgate.net This leads to a significant reduction in serum HBV DNA levels, a key marker of viral load. nih.govmedpath.com

The mechanism can be summarized in the following key steps:

Binding: this compound binds to HBc dimers.

Conformational Change: This binding induces a conformational change that accelerates the kinetics of capsid assembly.

Aberrant Assembly: The accelerated assembly process leads to the formation of structurally unsound or empty capsids that cannot support viral genome replication.

Inhibition of DNA Synthesis: By preventing the correct packaging of pgRNA and polymerase, the synthesis of rcDNA is blocked, directly reducing the production of new virions.

Prevention of De Novo Covalently Closed Circular DNA (cccDNA) Formation

A critical aspect of chronic HBV infection is the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as the transcriptional template for all viral RNAs. uochb.czglobalhep.org While not directly targeting existing cccDNA, capsid assembly modulators like this compound can prevent the formation of de novo cccDNA. researchgate.net This occurs through two primary pathways:

Inhibition of the de novo infection pathway: Upon entry into a new cell, the incoming nucleocapsid must be transported to the nucleus where the rcDNA is released and converted into cccDNA. By inducing the premature and incorrect assembly or disassembly of capsids, this compound can interfere with this process, preventing the viral genome from reaching the nucleus and establishing the cccDNA minichromosome.

Blocking the intracellular recycling pathway: Newly synthesized rcDNA-containing nucleocapsids in the cytoplasm can be recycled back to the nucleus to replenish the cccDNA pool. This compound's ability to disrupt capsid integrity and function also blocks this amplification loop, further limiting the establishment and maintenance of the cccDNA reservoir. globalhep.org

Influence on Intracellular Trafficking of Viral Nucleocapsids

The HBV core protein plays a crucial role in the intracellular trafficking of the nucleocapsid to the nucleus for cccDNA formation and to the cellular membranes for envelopment and egress. nih.gov The structural integrity of the capsid is vital for these transport processes. By inducing the formation of aberrant capsids, this compound can disrupt these trafficking pathways. Malformed capsids may not be recognized by the host cell's transport machinery, such as importins, which are responsible for nuclear import, thereby preventing the delivery of the viral genome to the nucleus.

Interaction with Viral and Host Cellular Components

Binding to Hepatitis B Core Protein (HBc) and its Allosteric Modulation

This compound acts as a core protein allosteric modulator (CpAM). nih.gov Allosteric modulators bind to a site on a protein that is distinct from the active site, inducing a conformational change that alters the protein's function. nih.govnih.gov In the case of HBc, HAP compounds bind to a hydrophobic pocket at the interface between two core protein dimers. This binding strengthens the dimer-dimer interaction, acting as a "molecular glue" that accelerates the rate of capsid assembly. nih.gov However, this forced, rapid assembly bypasses the normal quality control checkpoints, leading to the formation of defective capsids that are unable to properly package the viral genome and are often structurally unstable.

| Aspect | Description |

|---|---|

| Binding Site | Hydrophobic pocket at the HBc dimer-dimer interface. |

| Mechanism | Allosteric modulation, strengthening dimer-dimer interaction. |

| Effect on Assembly | Accelerates assembly kinetics. |

| Outcome | Formation of aberrant, non-functional, or empty capsids. |

| Consequence | Inhibition of pgRNA encapsidation and viral DNA replication. |

Impact on HBc Interactions with Host Chaperones (e.g., HSP90, HSP40) and Ligases (e.g., NIRF)

The HBV lifecycle is intricately linked with host cellular factors, including chaperones and ubiquitin ligases.

Host Chaperones (HSP90, HSP40): Heat shock proteins like HSP90 and HSP40 are known to play a role in the HBV lifecycle. Specifically, HSP90 has been shown to interact with HBc dimers and facilitate the formation of the HBV capsid. lcgdbzz.org The production of active viral reverse transcriptase also requires a complex of chaperones including HSP90, HSP70, and HSP40. nih.gov While this compound's primary action is to directly bind HBc and force misassembly, this action inherently disrupts the normal, chaperone-assisted folding and assembly pathway. By inducing rapid, aberrant polymerization, the drug likely bypasses or interferes with the ordered, stepwise interactions between HBc and chaperones like HSP90.

Host Ligases (NIRF): The stability of the HBc protein is regulated by host E3 ubiquitin ligases, which can target it for proteasomal degradation. The Np95/ICBP90-like RING finger protein (NIRF) is one such E3 ligase that has been shown to interact with HBc and promote its degradation, thereby inhibiting HBV replication. nih.govnih.gov By inducing the formation of misfolded and aggregated core proteins, this compound may expose new sites on HBc that make it more susceptible to recognition and ubiquitination by ligases like NIRF, thus enhancing its degradation through the proteasome pathway described in section 3.2.2.

| Host Factor | Normal Role in HBV Lifecycle | Potential Impact of this compound |

|---|---|---|

| HSP90 / HSP40 | Facilitate correct capsid assembly and polymerase function. lcgdbzz.orgnih.gov | Interferes with the normal chaperone-mediated assembly process by forcing rapid, incorrect polymerization. |

| NIRF (E3 Ligase) | Interacts with HBc and promotes its degradation via the proteasome pathway. nih.govnih.gov | May enhance the degradation of HBc by creating aberrant structures that are more readily targeted by the cellular ubiquitination machinery. |

Role of Host Kinases (e.g., CDK2, PLK1) in HBc Phosphorylation and Viral Replication

The replication of the Hepatitis B Virus (HBV) is intricately linked to host cellular processes, including the phosphorylation of the HBV core protein (HBc). This post-translational modification is crucial for regulating various stages of the viral life cycle, such as pregenomic RNA (pgRNA) encapsidation, reverse transcription, and intracellular trafficking of the nucleocapsid. nih.gov Several host cell kinases have been identified as key players in this process, with Cyclin-Dependent Kinase 2 (CDK2) and Polo-like Kinase 1 (PLK1) being of particular importance. nih.govnih.gov

CDK2 is known to phosphorylate the C-terminal domain of HBc, which is rich in arginine residues and contains several serine phosphorylation sites. nih.gov This phosphorylation is a critical step that influences capsid stability and the encapsidation of the viral genome. nih.gov Furthermore, PLK1 has been identified as a proviral host factor for HBV replication. nih.gov HBV infection can activate cellular PLK1, which in turn can phosphorylate HBc. nih.gov This action by PLK1 appears to promote the formation of the nucleocapsid and subsequent reverse transcription. nih.gov The inhibition of PLK1 has been shown to suppress HBV DNA biosynthesis, highlighting its significant role in the viral replication process. nih.gov

This compound, as a capsid assembly modulator, acts by directly binding to HBc dimers. mdpi.comresearchgate.net This binding occurs in a hydrophobic pocket at the interface where dimers interact to form the capsid. nih.govnih.gov By occupying this site, this compound induces a conformational change in the core protein dimers, leading to an accelerated and incorrect assembly process. nih.govresearchgate.net This results in the formation of aberrant, non-capsid structures that are devoid of the viral genome. nih.govmdpi.com While this action fundamentally disrupts the substrate for host kinases (i.e., properly assembling core proteins), there is currently no direct scientific evidence to suggest that this compound directly modulates the enzymatic activity of host kinases such as CDK2 or PLK1. Its mechanism is centered on misdirecting the assembly of the core protein itself, thereby preventing the subsequent steps of the viral life cycle where these kinases would play a role.

Immune Response Modulation by this compound

The interplay between HBV and the host immune system is a critical determinant of the outcome of infection. A robust immune response is necessary for viral clearance, while a dysfunctional immune response can lead to chronic infection. mdpi.com Key components of the antiviral immune response include the production of interferons and the activation of interferon-stimulated genes (ISGs), as well as the cytotoxic activity of Natural Killer (NK) cells. mdpi.comfrontiersin.org

Interferons are cytokines that play a central role in the innate immune response to viral infections. frontiersin.org They signal through the JAK-STAT pathway to induce the transcription of hundreds of ISGs. frontiersin.org The proteins encoded by ISGs have diverse antiviral effector functions that can inhibit various stages of the viral life cycle. frontiersin.orgnih.gov In the context of HBV, it has been hypothesized that the destruction of the viral capsid could lead to the exposure of viral nucleic acids within the cytoplasm of the hepatocyte. oup.com This could potentially be recognized by cellular pattern-recognition receptors, triggering an innate immune response and leading to the induction of ISGs. oup.com

However, the primary mechanism of action of this compound is direct antiviral activity through the misassembly of the HBV capsid. oup.commdpi.com While the downstream consequences of this action could theoretically involve the activation of innate immune pathways, there is currently no direct clinical or preclinical evidence demonstrating that this compound itself induces the expression of interferon-stimulated genes.

Natural Killer (NK) cells are a component of the innate immune system that are crucial for the early control of viral infections. They can recognize and kill infected cells without prior sensitization. mdpi.com In chronic HBV infection, NK cell function is often impaired, which contributes to the persistence of the virus. mdpi.com Therapeutic strategies that can restore or enhance NK cell activity are therefore of interest. For instance, treatment with a TLR7 agonist has been shown to increase the responses of HBV-specific T cells and NK cells in patients with chronic hepatitis B. mdpi.com

While immunomodulatory approaches are being explored for the treatment of chronic HBV, there is no specific evidence to indicate that this compound directly enhances the activity of NK cells. Its established pharmacological effect is on the viral core protein and capsid assembly, not on the direct modulation of immune cell function. oup.commdpi.com

Other Biological Activities (Preclinical Context)

The preclinical evaluation of new therapeutic agents often involves assessing their activity in various biological systems to understand their potential applications and mechanisms.

The dysregulation of cellular signaling pathways is a hallmark of cancer. nih.goveurekaselect.com Pathways such as PI3K/Akt/mTOR and MAPK/ERK are frequently altered in various cancers and are key targets for oncological drug development. frontiersin.orgfrontiersin.org To date, the research and development of this compound has been focused on its antiviral activity against HBV. oup.comnih.gov There are no published preclinical studies that have investigated this compound for the treatment of cancer or its potential to target specific signaling pathways involved in oncogenesis.

Preclinical cancer research relies on various models, including cell-line derived xenografts and patient-derived xenografts, to evaluate the anti-tumor efficacy of new compounds. nih.govmdpi.comcertisoncology.com A preclinical study has evaluated this compound (GLS4) in an in vivo model using nude mice inoculated with HepAD38 cells. nih.gov These cells, which replicate HBV, form tumors in the mice, creating a system to study antiviral efficacy in vivo. nih.gov In this specific model, treatment with this compound led to a strong and sustained suppression of HBV DNA and a reduction in intracellular core antigen levels within the tumors. nih.gov It is crucial to note that this study was designed to assess the antiviral, not the anti-cancer, properties of the compound. The reduction in tumor-associated viral markers does not indicate an effect on tumor growth or proliferation itself. There is no evidence from available scientific literature that this compound has been evaluated for or possesses preclinical efficacy in inhibiting tumor growth in conventional oncology models. nih.gov

Preclinical Antiviral Activity of this compound (GLS4)

| Cell Line | Parameter | GLS4 (EC₅₀) | Reference Compound (BAY 41-4109) EC₅₀ |

|---|---|---|---|

| HepAD38 | HBV DNA (extracellular) | 1.3 nM | 3.5 nM |

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response.

In Vivo Antiviral Efficacy of this compound (GLS4) in a Mouse Model

| Treatment Group | Dosage | Mean Reduction in Serum HBV DNA (log₁₀ copies/mL) |

|---|---|---|

| Vehicle Control | - | -0.1 |

| Lamivudine (B182088) | 20 mg/kg/day | -1.1 |

| BAY 41-4109 | 30 mg/kg/day | -2.3 |

| GLS4 | 30 mg/kg/day | -2.4 |

Data from a study in nude mice with tumors derived from HepAD38 cells, which replicate HBV. nih.gov

Table of Mentioned Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | GLS4 |

| BAY 41-4109 | - |

Preclinical Efficacy Assessments

In Vitro Antiviral Activity Against Hepatitis B Virus

The in vitro antiviral profile of Morphothiadine mesilate has been characterized in various cell culture models, demonstrating its potent activity against both wild-type and drug-resistant HBV strains, as well as across different genotypes.

In the well-established HepG2.2.15 cell line, which constitutively expresses HBV, this compound has demonstrated potent inhibition of viral replication. The 50% inhibitory concentration (IC50) for GLS4 was determined to be 12 nM nih.gov. Further studies in HepAD38 cells, another critical cell line for HBV research, showed a 50% effective concentration (EC50) of 62.24 nM for GLS4 asm.org. A separate study reported an even more potent EC50 value of 1 nM in a HepG2.2.15 cell assay nih.gov. This high potency underscores the compound's significant potential as an antiviral agent.

Table 1: In Vitro Potency of this compound (GLS4) in Cell Culture Models

| Cell Line | Parameter | Value (nM) |

|---|---|---|

| HepG2.2.15 | IC50 | 12 nih.gov |

| HepAD38 | EC50 | 62.24 asm.org |

A crucial aspect of any new anti-HBV agent is its ability to suppress viral strains that have developed resistance to existing therapies. This compound has shown a favorable profile in this regard, maintaining potent activity against various nucleos(t)ide analogue-resistant HBV mutants.

The compound was found to be a potent inhibitor of adefovir-resistant HBV, with an IC50 of 12 nM against these strains nih.gov. Specifically, GLS4 was effective against major adefovir-resistant mutations, including rtA181T, rtA181V, and rtN236T researchgate.net. Furthermore, it has demonstrated high potency against lamivudine-resistant, telbivudine-resistant, and entecavir-resistant HBV strains, with EC50 values in the range of 10 to 20 nM for these mutants nih.gov. This broad activity against resistant strains suggests that this compound could be a valuable therapeutic option for patients who have failed previous treatments.

Table 2: In Vitro Activity of this compound (GLS4) Against Nucleos(t)ide Analogue-Resistant HBV

| Resistant Strain | Parameter | Value (nM) |

|---|---|---|

| Adefovir-resistant | IC50 | 12 nih.gov |

| Lamivudine-resistant | EC50 | 10-20 nih.gov |

| Telbivudine-resistant | EC50 | 10-20 nih.gov |

The global prevalence of different HBV genotypes necessitates that new antiviral agents exhibit broad activity. While specific preclinical data on the efficacy of this compound against a comprehensive panel of HBV genotypes (A-H) is not extensively detailed in the available literature, its analogue, BAY 41-4109, has been shown to be active across all HBV genotypes nih.gov. Given that this compound is a derivative of BAY 41-4109 with enhanced potency, it is anticipated to have a similarly broad genotypic coverage.

In Vivo Antiviral Studies in Animal Models

Preclinical in vivo studies in animal models have further substantiated the antiviral efficacy of this compound, demonstrating its ability to reduce viral load and surface antigen levels.

In a nude mouse model with established viremia from inoculated HepAD38 cells, treatment with this compound resulted in a strong and sustained suppression of HBV DNA researchgate.net. The reduction in viral DNA was dose-dependent, with higher doses leading to a more significant and prolonged antiviral effect nih.gov.

Regarding the reduction of Hepatitis B surface antigen (HBsAg), a phase 1b study in patients with chronic HBV infection showed that a 28-day course of 120 mg of GLS4 resulted in a mean HBsAg decline of -0.06 log10 IU/mL, while 240 mg of GLS4 led to a mean decline of -0.14 log10 IU/mL nih.gov. An interim analysis of a phase IIa study in patients with chronic HBV infection reported a mean decline in HBsAg of 0.20 and 0.44 log10 IU/mL in two different dosing cohorts after 48 weeks of treatment bioworld.com. While these data are from clinical studies, they provide an indication of the compound's potential to reduce HBsAg levels.

Table 3: In Vivo Antiviral Efficacy of this compound (GLS4)

| Animal Model/Study | Parameter | Result |

|---|---|---|

| Nude Mice with HepAD38 tumors | HBV DNA Reduction | Strong and sustained suppression researchgate.net |

| Phase 1b Study (28 days) | HBsAg Reduction | -0.06 to -0.14 log10 IU/mL nih.gov |

This compound was developed as an analogue of BAY 41-4109 with the aim of improving upon its properties. Preclinical studies have confirmed that GLS4 is not only more potent but also possesses a better selectivity profile.

In vitro, this compound (EC50 of 62.24 nM) was found to be more potent than BAY 41-4109 (EC50 of 124.28 nM) in inhibiting HBV replicative forms in HepAD38 cells asm.org. Another study reported that GLS4 is 10-fold more potent than BAY 41-4109, with a mean EC50 of 15 nM bioworld.com. Furthermore, GLS4 exhibited significantly lower cytotoxicity in primary human hepatocytes compared to BAY 41-4109 researchgate.net. In vivo studies in mice demonstrated that both drugs strongly and sustainably suppressed viral DNA to similar extents researchgate.net.

Table 4: Comparative In Vitro Efficacy of this compound (GLS4) and BAY 41-4109

| Compound | Cell Line | Parameter | Value (nM) | Fold Difference (vs. BAY 41-4109) |

|---|---|---|---|---|

| This compound (GLS4) | HepAD38 | EC50 | 62.24 asm.org | 2x more potent |

| BAY 41-4109 | HepAD38 | EC50 | 124.28 asm.org | - |

| This compound (GLS4) | Not Specified | Mean EC50 | 15 bioworld.com | 10x more potent |

Structure Activity Relationships Sar and Computational Chemistry

Identification of Structural Determinants for Antiviral Potency

The potency and selectivity of an antiviral compound are intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies are fundamental to identifying the key chemical features, or pharmacophores, that govern a molecule's ability to interact with its biological target and exert a therapeutic effect.

The core structure of Morphothiadine mesilate, which includes a morpholine (B109124) ring, offers multiple positions for chemical modification. springer.come3s-conferences.org The nature of the chemical groups (substituents) at these positions can dramatically influence the compound's antiviral activity and selectivity. SAR studies on morpholine-containing derivatives and other antiviral agents reveal several key principles:

Electronic Effects: The placement of electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -CF3, -NO2) on the aromatic rings of the molecule can alter its electronic distribution. nih.gov This, in turn, affects how the molecule binds to its target protein, potentially enhancing or diminishing its inhibitory activity.

Steric Effects: The size and shape of substituents play a crucial role. Bulky groups may cause steric hindrance, preventing the molecule from fitting properly into the binding site of the target protein. Conversely, in some cases, a larger group might be necessary to form favorable interactions and increase potency. Studies on related quinoline (B57606) derivatives have shown that even the length of a carbon linker chain can significantly impact inhibitory potency. mdpi.com

The systematic replacement of substituents and subsequent testing of the resulting analogs allow medicinal chemists to build a comprehensive SAR model. This model guides the design of new derivatives with improved potency against the virus and reduced activity against host cell components, thereby increasing the therapeutic index.

Table 1: Influence of Hypothetical Substituents on Antiviral Activity This table illustrates general principles of substituent effects based on SAR studies of related heterocyclic compounds.

| Position of Substitution | Substituent Type | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| Phenyl Ring | Electron-withdrawing (e.g., -CF3) | Potentially Increased | Can enhance binding interactions within a specific pocket of the target protein. nih.govmdpi.com |

| Phenyl Ring | Electron-donating (e.g., -OCH3) | Variable | Effect is highly dependent on the specific interactions within the binding site. mdpi.com |

| Heterocyclic Core | Small Alkyl Group | Potentially Increased | May improve hydrophobic interactions without causing steric clash. |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug action. longdom.org Many drug molecules are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers (e.g., R- and S-enantiomers). nih.gov

Although the two enantiomers of a chiral drug have the same chemical formula, their different spatial arrangements can lead to significant differences in their biological properties. longdom.orgresearchgate.net This is because biological targets, such as viral enzymes and proteins, are themselves chiral environments. Consequently, one enantiomer may bind to the target site with much higher affinity and produce the desired therapeutic effect, while the other enantiomer may be less active, inactive, or even contribute to off-target effects. nih.gov

In the development of a drug like this compound, several stereochemical aspects are considered:

Differential Potency: The R- and S-enantiomers may exhibit vastly different antiviral potencies. The development process often focuses on isolating the more active enantiomer (the eutomer) to create a more potent and selective drug. researchgate.net

Pharmacokinetic Differences: Enantiomers can be absorbed, distributed, metabolized, and excreted differently by the body.

Chiral Switching: In some cases, a drug is first marketed as a racemic mixture (a 1:1 mixture of both enantiomers). Later, a single-enantiomer version may be developed to provide a better therapeutic profile.

Therefore, the synthesis and testing of individual enantiomers are crucial steps in the drug development pipeline to ensure that the final drug candidate possesses the optimal three-dimensional structure for interacting with its target. longdom.org

Computational Drug Design and Optimization

Computational chemistry provides powerful tools for accelerating drug discovery by modeling and predicting how a drug molecule interacts with its target at an atomic level. These in silico methods allow researchers to prioritize the synthesis of the most promising compounds, saving time and resources.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (the drug molecule) when bound to a receptor (the target protein). mdpi.com For this compound, the target is the HBV core protein (HBc). springer.com The docking process involves:

Obtaining the 3D structures of both the ligand (this compound) and the receptor (HBV core protein). The protein structure is often determined experimentally via X-ray crystallography or sourced from a database like the Protein Data Bank (PDB). mdpi.com

Using a docking program to place the ligand into the binding site of the protein in numerous possible conformations and orientations. jyoungpharm.org

Employing a scoring function to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. nih.gov

Docking studies on HBV core protein inhibitors have identified an interfacial hydrophobic pocket at the dimer-dimer interface as a key binding site. jyoungpharm.org These studies help elucidate how compounds like this compound bind within this pocket and identify the key amino acid residues that form hydrogen bonds or hydrophobic interactions, stabilizing the complex. rsc.org

Table 2: Key Amino Acid Residues in the HBV Core Protein Binding Pocket for HAP Inhibitors

| Residue | Type of Interaction | Potential Role in Binding |

|---|---|---|

| Val124 | Hydrophobic | Contributes to the van der Waals forces that stabilize the ligand. rsc.org |

| Trp102 | Hydrophobic | Forms part of the hydrophobic pocket lining. rsc.org |

| Thr109 | Hydrogen Bond | Can act as a hydrogen bond donor or acceptor to interact with the ligand. rsc.org |

| Phe110 | Hydrophobic | Contributes to the binding through aromatic and hydrophobic interactions. rsc.org |

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. easychair.org MD simulations apply the laws of motion to the atoms in a system, allowing researchers to observe how the protein-ligand complex behaves over time, typically on the nanosecond to microsecond scale. mdpi.comnih.gov

MD simulations are crucial for:

Assessing Complex Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can determine if the binding pose predicted by docking is stable over time. mdpi.com

Conformational Analysis: Proteins are not rigid structures; they are flexible and can change shape. MD simulations reveal the conformational changes that may occur in the HBV core protein upon binding of this compound. mdpi.com

Calculating Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to snapshots from the MD trajectory to calculate a more accurate estimation of the binding free energy. This value provides a better prediction of the ligand's binding affinity than docking scores alone. mdpi.com The van der Waals forces are often found to be a primary driving force for the binding of inhibitors to the HBV core protein. rsc.org

These simulations provide a deeper understanding of the molecular basis of drug action and help refine the design of inhibitors with enhanced binding affinity and stability. easychair.orgwwu.edu

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. plos.org For a series of this compound analogs, a QSAR model would be developed as follows:

A dataset of related compounds with their measured antiviral activities (e.g., EC50 values) is compiled.

For each molecule, a set of numerical "descriptors" is calculated. These descriptors quantify various physicochemical properties, such as steric (e.g., molecular weight), electronic (e.g., partial charges), and hydrophobic (e.g., logP) characteristics.

A mathematical model is generated using statistical methods, such as multiple linear regression (MLR), to create an equation that correlates the descriptors with the observed antiviral activity. indexcopernicus.com

The resulting QSAR equation can then be used to predict the activity of new, not-yet-synthesized molecules. This allows researchers to prioritize synthetic efforts on candidates that are predicted to be highly potent. nih.gov The predictive power of a QSAR model is rigorously validated using internal and external sets of compounds to ensure its reliability. plos.orgresearchgate.net

Table 3: Typical Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model using cross-validation. | > 0.5 |

| R²_pred (External R²) | Measures the predictive ability of the model on an external test set of compounds. | > 0.6 |

| RMSE (Root Mean Square Error) | Represents the deviation between predicted and actual values. | As low as possible |

Rational Design for Improved Druggability

Rational drug design utilizes computational and structural data to guide the iterative process of modifying a lead compound to enhance its therapeutic profile. nih.gov For a molecule like this compound, which belongs to the dihydropyrimidine (B8664642) class of HBV inhibitors, rational design focuses on improving its potency, selectivity, and pharmacokinetic characteristics. springer.comresearchgate.net This process involves creating a feedback loop between computational modeling, chemical synthesis, and biological testing to refine the molecular architecture for optimal performance in vivo.

Key strategies in the rational design of Morphothiadine analogs include structure-based drug design (SBDD) and ligand-based drug design (LBDD). SBDD would leverage the three-dimensional structure of the HBV core protein to design derivatives that form more stable and effective interactions with the target. nih.gov In contrast, LBDD would rely on the known SAR of a series of active compounds to build pharmacophore models that define the essential features required for antiviral activity. nih.gov

A significant challenge in drug development is ensuring that a compound remains in the body long enough at therapeutic concentrations to exert its effect. Metabolic stability, or the resistance of a compound to being broken down by metabolic enzymes (primarily cytochrome P450s in the liver), is a critical determinant of its pharmacokinetic profile. researchgate.net For Morphothiadine derivatives, several medicinal chemistry strategies can be employed to enhance metabolic stability.

The first step is to identify "metabolic soft spots," which are the positions on the molecule most susceptible to metabolism. This is often done through in vitro incubation with liver microsomes followed by metabolite identification. researchgate.net Once identified, these labile sites can be modified to block or slow down metabolic breakdown.

Common strategies include:

Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at a metabolically labile position can strengthen the carbon-hydrogen bond, slowing the rate of enzymatic cleavage without significantly altering the molecule's shape or biological activity.

Introduction of Halogens: Incorporating electron-withdrawing groups like fluorine onto aromatic rings can deactivate them towards oxidative metabolism. For example, modifying the phenyl ring of a Morphothiadine analog could protect it from hydroxylation. pressbooks.pub

Steric Hindrance: Introducing bulky groups near a metabolic soft spot can physically block the approach of metabolic enzymes, thereby improving stability. nih.gov

Bioisosteric Replacement: Replacing a metabolically vulnerable functional group with a bioisostere—a different group with similar physical or chemical properties—can enhance stability while preserving biological activity. For instance, an ester group, which is prone to hydrolysis, might be replaced with a more stable amide or oxetane. pressbooks.pub

| Analog | Modification Strategy | Hypothetical Metabolic Soft Spot | Resulting Change in Metabolic Stability (Illustrative t½ in Human Liver Microsomes) |

|---|---|---|---|

| Parent Compound | N/A | Unsubstituted Phenyl Ring | 15 min |

| Analog A | Introduction of Halogen | Para-position of Phenyl Ring | 35 min |

| Analog B | Bioisosteric Replacement | Ester Linkage | 45 min |

| Analog C | Steric Hindrance | Morpholine Ring | 28 min |

In modern drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds using computational (in silico) models is essential for reducing late-stage attrition of drug candidates. nih.govresearchgate.net These models use the chemical structure of a molecule to forecast its pharmacokinetic behavior, allowing researchers to prioritize compounds with favorable profiles long before they are tested in animals or humans. researchgate.net

For this compound and its derivatives, a suite of predictive ADME models would be employed:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the structural features of a set of molecules and their biological or pharmacokinetic properties. nih.gov By training a model on a dataset of compounds with known ADME properties (e.g., oral absorption, plasma protein binding), it becomes possible to predict these properties for new, unsynthesized analogs. nih.gov

Physicochemical Property Prediction: Fundamental properties such as lipophilicity (logP), solubility, and pKa are strong determinants of ADME behavior. Software tools can accurately calculate these properties from a 2D structure, providing rapid feedback on the druggability of a design. acdlabs.com

Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models are more complex simulations that integrate predicted physicochemical and ADME data with physiological information (e.g., blood flow rates, organ volumes) to simulate the concentration-time profile of a drug in different body tissues. This allows for the prediction of human pharmacokinetics from preclinical data.

Machine Learning and AI: Advanced machine learning algorithms are increasingly used to build highly accurate predictive ADME models. These models can learn complex patterns from large datasets of chemical structures and experimental data, improving the reliability of in silico predictions. researchgate.net

| Derivative | Predicted Oral Bioavailability (%) | Predicted Blood-Brain Barrier Penetration | Predicted CYP3A4 Inhibition (IC50) | Overall Priority Score |

|---|---|---|---|---|

| Derivative 1 | > 60% | Low | > 10 µM | High |

| Derivative 2 | < 20% | Low | > 10 µM | Low |

| Derivative 3 | > 50% | High | 1.5 µM | Medium |

| Derivative 4 | > 70% | Low | > 25 µM | High |

By integrating these computational tools into the design-make-test-analyze cycle, the development of Morphothiadine derivatives can be accelerated, focusing resources on compounds with the highest probability of success as effective and safe antiviral therapies.

Pharmacokinetic and Drug Metabolism Studies

Preclinical Pharmacokinetic Profiles

Preclinical studies, primarily in rodent models, have provided initial insights into the pharmacokinetic behavior of Morphothiadine mesilate.

Absorption and Distribution Characteristics

Following oral administration in mice, this compound is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) being approximately 0.25 hours. The compound exhibits a relatively short elimination half-life (t1/2) of 1.78 hours. The area under the plasma concentration-time curve from 0 to 24 hours (AUC0–24) has been measured at 556 h·ng/mL, and the oral bioavailability is reported to be 25.5%. nih.gov After intravenous administration, the total plasma clearance was determined to be 4.2 L/h/kg, with an apparent volume of distribution of 7.38 L/kg. nih.gov

Detailed tissue distribution studies in preclinical models are not extensively reported in the available literature. However, in vivo characterization in nude mice with subcutaneously inoculated HepAD38 cells, which form tumors and result in viremia, has been conducted. nih.gov Treatment with this compound in these models showed a reduction in intracellular core antigen levels within the tumors, suggesting distribution to these tissues. nih.gov

| Pharmacokinetic Parameter | Value | Species | Route of Administration |

|---|---|---|---|

| Tmax | 0.25 h | Mouse | Oral |

| Elimination Half-life (t1/2) | 1.78 h | Mouse | Oral |

| AUC0–24 | 556 h·ng/mL | Mouse | Oral |

| Bioavailability | 25.5% | Mouse | Oral |

| Total Plasma Clearance | 4.2 L/h/kg | Mouse | Intravenous |

| Apparent Volume of Distribution | 7.38 L/kg | Mouse | Intravenous |

Metabolic Pathways and metabolite Identification

The comprehensive metabolic pathways of this compound and the full identification of its metabolites in preclinical species have not been detailed in the currently available scientific literature. In vitro metabolism studies using liver microsomes and hepatocytes are standard methods to elucidate such pathways by identifying the products of Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions. However, specific data from such studies for this compound are not publicly accessible.

Excretion Routes

Specific data from mass balance studies detailing the quantitative excretion of this compound and its metabolites through various routes, such as urine and feces, in preclinical models are not available in the public domain. These studies are essential for understanding the primary elimination pathways of the drug from the body.

Drug-Drug Interaction Potential

The potential for this compound to interact with other co-administered drugs is a critical aspect of its preclinical evaluation.

Physiologically-Based Pharmacokinetic (PBPK) Modeling for Interaction Prediction (e.g., with Ritonavir)

To investigate the drug-drug interaction potential of this compound (GLS4), a physiologically-based pharmacokinetic (PBPK) model was developed. This model was specifically designed to predict the interaction between GLS4 and ritonavir (B1064), a known potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. The development of this PBPK model was based on in silico derived physicochemical properties of the compound, as well as in vitro and clinical study data. The model was verified using data from 39 clinical studies, encompassing single and multiple-dose regimens, food effects, and drug-drug interactions. The PBPK model accurately described the pharmacokinetic profiles of both GLS4 and ritonavir, with predicted values closely aligning with observed data. This validated model can be utilized to prospectively predict the effects of other drugs on the pharmacokinetics of GLS4 when co-administered with ritonavir.

Modulation of Drug-Metabolizing Enzymes and Transporters

In vitro studies are crucial for determining a drug's potential to inhibit or induce the activity of drug-metabolizing enzymes and transporters. For this compound (GLS4), it has been identified as an inducer of CYP3A4. This enzymatic induction is the primary reason for its co-administration with ritonavir, which acts as a pharmacokinetic enhancer by inhibiting CYP3A4 and thereby maintaining the necessary therapeutic concentrations of GLS4. While the induction of CYP3A4 is a key characteristic, a comprehensive in vitro assessment of this compound's effects on a wider panel of cytochrome P450 enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6) and major drug transporters (e.g., P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporters (OATs), Organic Cation Transporters (OCTs), and Organic Anion Transporting Polypeptides (OATPs)) is necessary to fully characterize its drug-drug interaction profile. However, detailed public data on these broader interactions are currently limited.

Advanced Analytical Methodologies for Research

Chromatographic Methods for Compound Characterization and Quantification

Chromatographic techniques are indispensable for the separation, identification, and quantification of Morphothiadine mesilate and its related substances, including metabolites. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstones of these analytical efforts.

High-Performance Liquid Chromatography (HPLC) Development and Validation for Assay and Related Substances

While specific validated HPLC methods for the routine assay and determination of related substances in this compound drug substance or product are not extensively detailed in publicly available literature, the general principles for such analyses are well-established within the pharmaceutical industry. A typical reversed-phase HPLC (RP-HPLC) method would be developed and validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

The development of a robust HPLC method would involve the systematic optimization of several key parameters to achieve adequate separation of this compound from its potential impurities and degradation products.

Key HPLC Method Parameters (Hypothetical)

| Parameter | Typical Conditions | Purpose |

| Column | C18 or C8 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for the separation of moderately polar compounds like this compound. |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol), often in a gradient elution mode. | Allows for the effective separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences resolution and analysis time. |

| Column Temperature | 25-40 °C | Affects the viscosity of the mobile phase and the efficiency of the separation. |

| Detection Wavelength | Determined by the UV-Vis absorbance maxima of this compound. | Enables sensitive and specific detection of the analyte and related substances. |

| Injection Volume | 10-20 µL | The amount of sample introduced into the HPLC system. |

Once developed, the method would undergo rigorous validation to demonstrate its reliability. The validation would assess parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantification limit (LOQ), and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Metabolite Profiling and Identification

A comprehensive understanding of the metabolic fate of this compound is critical for its development as a therapeutic agent. A study utilizing ultrahigh-performance liquid chromatography/quadrupole time-of-flight tandem mass spectrometry (UHPLC/Q-TOF-MS/MS) has been instrumental in identifying the metabolites of this compound (also referred to as GLS4) in human plasma, urine, and feces following oral administration. nih.gov

This powerful technique couples the superior separation capabilities of UHPLC with the high mass accuracy and fragmentation information provided by Q-TOF-MS/MS, enabling the detection and structural elucidation of numerous metabolites. In the aforementioned study, a total of 27 metabolites were detected and identified by comparing their accurate molecular masses, retention times, and spectral patterns with those of the parent drug. nih.gov Nine of these metabolites were further confirmed by comparison with synthesized reference standards. nih.gov

The metabolic pathways of this compound in humans were found to be extensive, involving dealkylation, hydrolysis, dehydrogenation, oxidation, and glucuronidation reactions. nih.gov The fragmentation of the dihydropyrimidine (B8664642) structure was characterized by the loss of the m-bromofluorobenzene group, generating a diagnostic ion at m/z 220.0175. nih.gov The morpholine (B109124) ring produced a characteristic ion at m/z 100.0757. nih.gov These diagnostic fragment ions were crucial in identifying the structural modifications in the metabolites. nih.gov

Summary of Identified Metabolic Transformations of this compound

| Metabolic Reaction | Description |

| Dealkylation | Removal of alkyl groups from the molecule. |

| Hydrolysis | Cleavage of chemical bonds by the addition of water. |

| Dehydrogenation | Removal of hydrogen atoms, typically resulting in the formation of a double bond. |

| Oxidation | Addition of oxygen atoms or removal of hydrogen atoms. |

| Glucuronidation | Conjugation with glucuronic acid, a major pathway for increasing water solubility and facilitating excretion. |

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Spectroscopic and spectrometric techniques are fundamental tools for the unambiguous confirmation of the chemical structure of this compound. These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a molecule with the complexity of this compound, a suite of NMR experiments would be conducted to fully assign the proton and carbon signals and to establish the connectivity of the atoms.

Typical NMR Experiments for Structural Elucidation

| Experiment | Information Provided |

| ¹H NMR | Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling). |

| ¹³C NMR | Provides information about the number of different types of carbon atoms and their chemical environment. |

| DEPT (Distortionless Enhancement by Polarization Transfer) | Differentiates between CH, CH₂, and CH₃ groups. |

| COSY (Correlation Spectroscopy) | Identifies protons that are coupled to each other, typically on adjacent carbon atoms. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates proton signals with the carbon signals of the atoms to which they are directly attached. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Correlates proton and carbon signals over two to three bonds, providing information about the connectivity of different parts of the molecule. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close to each other in space, which is useful for determining stereochemistry. |

The analysis of these spectra would allow for the complete and unambiguous assignment of the chemical structure of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic properties of a molecule, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, IR spectroscopy would be used to confirm the presence of key functional groups such as:

C=O (carbonyl) stretching: From the ester group.

C=N and C=C stretching: From the dihydropyrimidine and thiazole (B1198619) rings.

C-O stretching: From the ester and morpholine ether linkages.

Aromatic C-H stretching and bending: From the phenyl and thiazole rings.

Aliphatic C-H stretching and bending: From the ethyl and morpholine moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the chromophores present in the molecule. The UV-Vis spectrum of this compound would be dominated by the absorption of the conjugated π-electron systems of the heteroaryldihydropyrimidine core and the attached aromatic and heteroaromatic rings. This information is also crucial for selecting the appropriate detection wavelength in HPLC analysis.

Future Perspectives and Research Directions

Development of Next-Generation Capsid Assembly Modulators Based on the Morphothiadine Mesilate Scaffold

The chemical scaffold of this compound, characterized by its dihydropyrimidine (B8664642) core, is a focal point for the development of next-generation capsid assembly modulators (CAMs). ekb.eg Researchers are actively investigating the structure-activity relationships of this scaffold to enhance antiviral potency, refine the mechanism of action, and improve pharmacokinetic profiles.

Molecular dynamics simulations and free energy calculations are being employed to understand how different HAP compounds, including those with the this compound scaffold, interact with the HBV core protein. nih.gov These studies have revealed that HAPs bind to the same site on the core protein but exhibit different interactions, which influences their effect on capsid assembly. nih.gov By increasing the binding affinity of core protein dimers, HAPs can accelerate capsid assembly; however, by altering the binding orientation, they can lead to the formation of aberrant, non-functional capsids. nih.gov

This detailed understanding at a molecular level is crucial for the rational design of new CAMs. The goal is to create molecules that are more effective at inducing the formation of non-capsid polymers or empty capsids, thereby preventing the encapsidation of the viral genome and subsequent replication. mdpi.com The continued exploration of the dihydropyrimidine scaffold is expected to yield novel CAMs with improved efficacy and a higher barrier to resistance.

Exploration of Combination Therapy Strategies for Hepatitis B Virus Functional and Complete Cure

While this compound and other CAMs show promise as monotherapies, the consensus in the field is that a combination approach will be necessary to achieve a functional or complete cure for chronic hepatitis B. nih.govmdpi.com A functional cure is defined by the sustained loss of hepatitis B surface antigen (HBsAg) with or without the appearance of anti-HBs antibodies after a finite course of treatment. nih.gov

Research is actively exploring the synergistic potential of combining this compound with other antiviral agents that have different mechanisms of action. A clinical trial has been conducted to evaluate the safety, antiviral activity, and pharmacokinetics of this compound in combination with ritonavir (B1064) in patients with chronic hepatitis B. medpath.com

Key Combination Strategies Under Investigation:

With Nucleos(t)ide Analogs (NAs): NAs are the current standard of care for chronic hepatitis B and work by inhibiting the viral polymerase. Combining a CAM like this compound with an NA could provide a dual-pronged attack on the virus, simultaneously suppressing DNA synthesis and preventing the formation of new infectious virions.

With Immunomodulators: The host immune response is critical for clearing HBV. Immunomodulatory agents, such as therapeutic vaccines and checkpoint inhibitors, aim to restore the patient's own immune defenses against the virus. frontiersin.org Combining this compound with an immunomodulator could reduce the viral load, thereby allowing the reconstituted immune system to effectively control the infection. frontiersin.org

With RNA interference (RNAi) agents: These agents can specifically target and degrade viral RNAs, reducing the production of viral proteins, including HBsAg. A combination of a CAM and an RNAi therapeutic could potently suppress all aspects of the viral lifecycle.

The following table summarizes the rationale behind these combination therapy approaches:

| Combination Agent | Mechanism of Action | Rationale for Combination with this compound |

| Nucleos(t)ide Analogs (NAs) | Inhibit HBV DNA polymerase, blocking viral replication. | Dual mechanism of action targeting both viral replication and capsid assembly. |

| Immunomodulators | Boost the host's immune response against HBV-infected cells. | Reduce viral load, allowing the immune system to gain control of the infection. |

| RNA interference (RNAi) | Degrade viral mRNA, preventing the production of viral proteins. | Comprehensive suppression of viral replication and protein production. |

Mechanisms of Antiviral Resistance and Strategies for Overcoming Them

The emergence of antiviral resistance is a significant challenge in the long-term treatment of chronic viral infections. For CAMs like this compound, resistance is primarily associated with mutations in the HBV core protein, the target of these drugs.

Studies have shown that specific amino acid substitutions at the dimer-dimer interface of the core protein can reduce the susceptibility of the virus to HAP compounds. nih.govnih.gov For example, mutations at positions T33, P25, and V124 have been shown to confer resistance to certain HAPs. nih.govnih.gov These mutations likely alter the binding pocket of the drug, reducing its affinity and inhibitory effect. nih.gov

Strategies to Overcome Resistance:

Combination Therapy: As discussed in the previous section, combining this compound with drugs that have different resistance profiles is a key strategy to prevent the emergence of resistant strains. By targeting multiple viral or host factors simultaneously, the virus is less likely to develop mutations that can overcome all the drugs at once.

Development of Next-Generation CAMs: The development of new CAMs with a higher genetic barrier to resistance is a crucial research focus. This involves designing molecules that can bind to different or multiple sites on the core protein, or that are less affected by single amino acid substitutions.

Host-Targeting Antivirals: Another approach is to develop drugs that target host factors essential for viral replication. nih.gov These are generally thought to have a higher barrier to resistance as the host cell is less likely to mutate.

Emerging Applications and Unexplored Biological Activities in Other Therapeutic Areas

The dihydropyrimidine scaffold, the core chemical structure of this compound, is known to possess a wide range of biological activities beyond its antiviral effects. ekb.egbenthamdirect.comingentaconnect.comignited.innih.gov This opens up the possibility of exploring this compound and its derivatives for applications in other therapeutic areas.

Potential Therapeutic Areas for Dihydropyrimidine Derivatives:

| Therapeutic Area | Potential Mechanism of Action |

| Oncology | Inhibition of kinases, modulation of estrogen receptors, inhibition of cell division (antimitotic). ekb.eg |

| Bacterial Infections | Inhibition of essential bacterial enzymes. ekb.eg |

| Inflammatory Diseases | Modulation of inflammatory pathways. ekb.egignited.in |

| Cardiovascular Diseases | Calcium channel modulation, leading to antihypertensive effects. ekb.egignited.in |

| Neurodegenerative Diseases | Potential activity in conditions like Alzheimer's disease. ekb.eg |

While the primary focus of this compound is currently on the treatment of hepatitis B, the diverse biological activities associated with its chemical class suggest that its therapeutic potential may be much broader. Future research could involve screening this compound and its analogs against a panel of targets in these other disease areas to identify new and unexpected therapeutic applications.

Q & A

Q. How can multi-omics data be integrated to elucidate this compound’s off-target effects?

- Methodological Answer: Perform transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) on treated vs. control cells. Use pathway enrichment tools (IPA, MetaboAnalyst) to identify convergent pathways. Validate with functional assays (e.g., ROS detection, apoptosis markers) .

Methodological Resources & Best Practices

- Data Reprodubility: Follow the Beilstein Journal’s guidelines for detailed experimental protocols, including batch numbers of reagents and equipment calibration records .

- Contradiction Analysis: Use stratified subgroup analysis in clinical data and sensitivity analysis in preclinical studies to isolate confounding variables .

- Ethical Compliance: Ensure all in vivo studies adhere to ARRIVE 2.0 guidelines for animal reporting, including randomization and blinding protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.